molecular formula C15H11ClI3NO4 B601875 Levothyroxine Impurity B CAS No. 1628720-66-0

Levothyroxine Impurity B

Cat. No.: B601875
CAS No.: 1628720-66-0
M. Wt: 685.43
Attention: For research use only. Not for human or veterinary use.
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Description

Levothyroxine Impurity B is a degradation product or by-product formed during the synthesis or storage of levothyroxine, a synthetic form of the thyroid hormone thyroxine (T4). Levothyroxine is widely used in the treatment of hypothyroidism and other thyroid-related disorders. Impurities in pharmaceutical compounds, such as this compound, are of significant concern due to their potential impact on the efficacy and safety of the drug product .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levothyroxine Impurity B can be synthesized through various methods. One common approach involves the degradation of levothyroxine under specific conditions. For instance, the impurity can be formed through the Maillard reaction between levothyroxine and lactose, which is often used as an excipient in levothyroxine tablets . The reaction conditions typically involve elevated temperatures and prolonged storage times.

Industrial Production Methods

In industrial settings, the production of this compound is generally minimized through stringent control of manufacturing processes and storage conditions. when necessary, the impurity can be isolated and characterized using techniques such as column chromatography, flash chromatography, or preparative high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

Levothyroxine Impurity B can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized products.

    Reduction: Reducing agents can convert the impurity into different reduced forms.

    Substitution: The impurity can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deiodinated or dehydroxylated products .

Scientific Research Applications

Levothyroxine Impurity B has several scientific research applications, including:

Comparison with Similar Compounds

Levothyroxine Impurity B can be compared with other impurities and degradation products of levothyroxine, such as:

    Liothyronine (T3): A more active form of thyroid hormone with a rapid onset of action.

    Levothyroxine Impurity A: Another degradation product with distinct chemical properties.

    Levothyroxine Impurity C: Formed under different conditions and with unique structural characteristics.

This compound is unique due to its specific formation pathway and potential impact on the stability and efficacy of levothyroxine formulations .

Properties

CAS No.

1628720-66-0

Molecular Formula

C15H11ClI3NO4

Molecular Weight

685.43

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

O-(4-Hydroxy-3-chloro-5-iodophenyl)-3,5-diiodo-L-tyrosine;  (2S)-2-Amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic Acid;  3-Chloro Thyroxine

Origin of Product

United States

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